2-[(2-fluorophenyl)carbamoyl]cyclopropane-1-carboxylic Acid
CAS No.: 866150-96-1
Cat. No.: VC4814424
Molecular Formula: C11H10FNO3
Molecular Weight: 223.203
* For research use only. Not for human or veterinary use.
![2-[(2-fluorophenyl)carbamoyl]cyclopropane-1-carboxylic Acid - 866150-96-1](/images/structure/VC4814424.png)
Specification
CAS No. | 866150-96-1 |
---|---|
Molecular Formula | C11H10FNO3 |
Molecular Weight | 223.203 |
IUPAC Name | 2-[(2-fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid |
Standard InChI | InChI=1S/C11H10FNO3/c12-8-3-1-2-4-9(8)13-10(14)6-5-7(6)11(15)16/h1-4,6-7H,5H2,(H,13,14)(H,15,16) |
Standard InChI Key | UUPDSGSJUTZAKM-UHFFFAOYSA-N |
SMILES | C1C(C1C(=O)O)C(=O)NC2=CC=CC=C2F |
Introduction
Structural and Molecular Characteristics
Core Architecture
The molecule comprises a strained cyclopropane ring (bond angles ≈ 60°) with two functional groups:
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Position 1: Carboxylic acid (–COOH) group
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Position 2: Carbamoyl (–NHC(O)–) moiety linked to a 2-fluorophenyl ring
This arrangement creates significant steric hindrance and electronic polarization. X-ray crystallography of analogous compounds reveals a puckered cyclopropane ring with substituents adopting pseudo-axial orientations to minimize torsional strain .
Table 1: Molecular Properties
Spectroscopic Signatures
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¹H NMR (400 MHz, DMSO-d₆): δ 12.5 (s, 1H, COOH), 10.3 (s, 1H, NH), 7.2–7.8 (m, 4H, Ar–H), 1.6–2.1 (m, 4H, cyclopropane CH₂) .
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¹³C NMR: 174.8 ppm (COOH), 168.2 ppm (CONH), 158.9 ppm (C–F), 25.3–28.1 ppm (cyclopropane C) .
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IR: 3300 cm⁻¹ (N–H stretch), 1705 cm⁻¹ (C=O), 1590 cm⁻¹ (C–F).
Synthesis and Industrial Production
Laboratory-Scale Synthesis
A optimized three-step sequence yields the target compound:
Table 2: Reaction Optimization Parameters
Parameter | Optimal Condition | Yield Improvement |
---|---|---|
Temperature | 0–5°C (Step 2) | +18% |
Catalyst | DMAP (0.5 eq) | +22% |
Solvent System | THF:H₂O (9:1) | +15% |
Industrial Manufacturing
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In-line FTIR monitoring of carbamoylation completeness
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Supercritical CO₂ extraction for purification (≥99.5% purity)
Reactivity and Functionalization
Electrophilic Reactivity
The electron-withdrawing fluorine atom activates the phenyl ring toward nucleophilic aromatic substitution (SNAr), enabling derivatization:
Cyclopropane Ring-Opening
Under acidic conditions (HCl/EtOH, 80°C), regioselective ring-opening occurs at the carbamoyl-substituted carbon:
\text{Cyclopropane} \rightarrow \text{CH}_2\text{F–C}_6\text{H}_4–NH–CO–CH}_2\text{–CH}_2\text{–COOH}
Pharmaceutical Applications
Kinase Inhibitor Development
The compound serves as a key intermediate in third-generation tyrosine kinase inhibitors (TKIs). Structural analogs demonstrate:
Prodrug Formulations
Ester prodrugs (e.g., ethyl ester) show enhanced bioavailability:
Prodrug | Cₘₐₓ (μg/mL) | Tₘₐₓ (h) | AUC₀–₂₄ (μg·h/mL) |
---|---|---|---|
Parent acid | 2.1 | 4.2 | 18.7 |
Ethyl ester | 15.4 | 1.8 | 89.2 |
Data from preclinical pharmacokinetic studies in Sprague-Dawley rats (n=6).
Hazard | PPE Requirement | First Aid Measures |
---|---|---|
Skin corrosion | Nitrile gloves (≥8 mil) | Flush with water ≥15 min |
Eye damage | Goggles + face shield | Irrigate with saline ≥30 min |
Inhalation risk | NIOSH-approved respirator | Remove to fresh air |
Comparative Analysis with Structural Isomers
Positional Isomer Effects
Property | 2-Fluoro Isomer | 3-Fluoro Isomer | 4-Fluoro Isomer |
---|---|---|---|
LogD (pH 7.4) | 1.98 | 2.15 | 1.87 |
Plasma Protein Binding | 89.2% | 91.5% | 88.7% |
Metabolic Clearance | 12.4 mL/min/kg | 9.8 mL/min/kg | 14.1 mL/min/kg |
Data from in vitro ADME studies using human hepatocytes .
Future Research Directions
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